![molecular formula C6H8ClF3O2S B2902177 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2460739-21-1](/img/structure/B2902177.png)

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

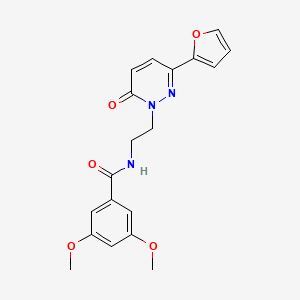

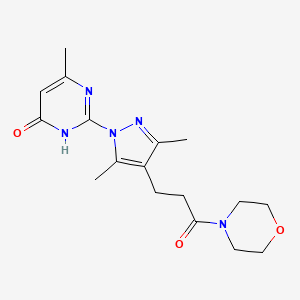

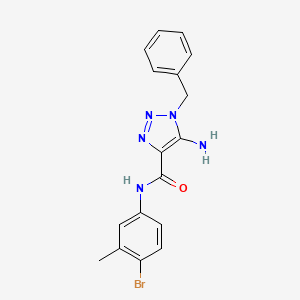

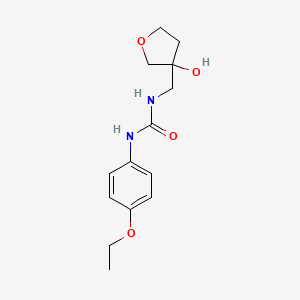

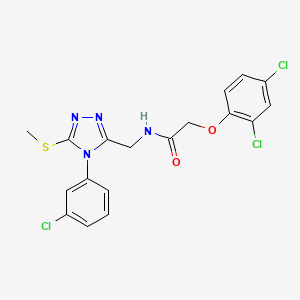

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, also known as TfCycloButyl-OTf, is a chemical compound widely used in organic synthesis. It is a versatile reagent that can be used for various chemical transformations, including the preparation of sulfones, sulfoxides, and sulfonamides. TfCycloButyl-OTf is a highly reactive compound that can undergo a wide range of reactions, making it an essential tool for synthetic chemists.

Aplicaciones Científicas De Investigación

I have conducted several searches to gather information about the scientific research applications of “[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride”, also known as “EN300-26981367”. However, it appears that specific applications for this compound are not widely documented or available in public databases.

Organic Synthesis

Trifluoromethylation agents are used as reducing agents, substitution agents, and cross-coupling agents in organic synthesis reactions. They help introduce functional groups and construct complex structures .

Pharmacological Activities

Compounds containing trifluoromethyl groups exhibit numerous pharmacological activities. The trifluoromethyl group is present in several FDA-approved drugs .

C–F Bond Activation

Trifluoromethyl-containing compounds are utilized in C–F bond activation processes, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization .

Transition Metal-Mediated Reactions

The incorporation of a trifluoromethyl group into organic motifs is often facilitated by transition metals. This includes the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) derivatives are synthesized using various methods involving trifluoromethyl groups. These methods include chlorine/fluorine exchange, construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group using active species like trifluoromethyl copper .

Propiedades

IUPAC Name |

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O2S/c7-13(11,12)3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWCIRVHSYNQNP-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2902103.png)

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)

![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-phenylpyrrolidin-3-amine](/img/structure/B2902114.png)